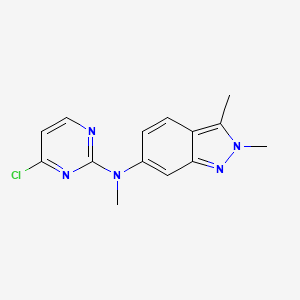

N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-Indazol-6-amine

CAS No.: 1252927-45-9

Cat. No.: VC2856692

Molecular Formula: C14H14ClN5

Molecular Weight: 287.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1252927-45-9 |

|---|---|

| Molecular Formula | C14H14ClN5 |

| Molecular Weight | 287.75 g/mol |

| IUPAC Name | N-(4-chloropyrimidin-2-yl)-N,2,3-trimethylindazol-6-amine |

| Standard InChI | InChI=1S/C14H14ClN5/c1-9-11-5-4-10(8-12(11)18-20(9)3)19(2)14-16-7-6-13(15)17-14/h4-8H,1-3H3 |

| Standard InChI Key | JYPPKOMRVIEEAF-UHFFFAOYSA-N |

| SMILES | CC1=C2C=CC(=CC2=NN1C)N(C)C3=NC=CC(=N3)Cl |

| Canonical SMILES | CC1=C2C=CC(=CC2=NN1C)N(C)C3=NC=CC(=N3)Cl |

Introduction

Chemical Identity and Properties

Basic Identification

N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-Indazol-6-amine is a heterocyclic compound with specific molecular characteristics that distinguish it from similar structures. The compound is registered with CAS number 1252927-45-9, providing a unique identifier in chemical databases and literature . It is also recognized by several synonyms in the scientific and pharmaceutical industries, including Pazopanil Impurity 50, Parahappani impurity 50, and the systematic nomenclature variations that describe its structure . These naming conventions reflect both its structural components and its relationship to pharmaceutical compounds of interest, particularly its connection to Pazopanib-related synthesis pathways.

The compound bears a UNII (Unique Ingredient Identifier) designation of XT3M6J74S7, which is assigned by the FDA for regulatory purposes . This identifier further establishes its recognition within pharmaceutical regulatory frameworks and emphasizes its relevance in pharmaceutical contexts. The multiple identification systems applied to this compound reflect its significance in chemical research and pharmaceutical development.

Molecular Characteristics

The molecular properties of N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-Indazol-6-amine are defined by its precise chemical formula and structural arrangement. The compound is represented by the molecular formula C14H14ClN5, indicating its composition of 14 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, and 5 nitrogen atoms . This formula yields a calculated molecular weight of 287.75 g/mol, a fundamental parameter for analytical work and synthetic planning .

The structural features of this compound include an indazole core with methyl substituents at positions 2 and 3, connected through an amino linkage to a pyrimidine ring bearing a chlorine atom at position 4. This precise arrangement confers specific chemical and biological properties to the molecule. The compound's structural representation can be described using standardized notations including SMILES (CC1=C2C=CC(=CC2=NN1C)N(C)C3=NC=CC(=N3)Cl) and InChI (InChI=1S/C14H14ClN5/c1-9-11-5-4-10(8-12(11)18-20(9)3)19(2)14-16-7-6-13(15)17-14/h4-8H,1-3H3), which provide unambiguous digital representations of its chemical structure .

Table 1: Molecular Identity Parameters of N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-Indazol-6-amine

| Parameter | Value |

|---|---|

| Chemical Name | N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-Indazol-6-amine |

| CAS Number | 1252927-45-9 |

| Molecular Formula | C14H14ClN5 |

| Molecular Weight | 287.75 g/mol |

| InChIKey | JYPPKOMRVIEEAF-UHFFFAOYSA-N |

Synthesis and Preparation

Synthetic Routes

The synthesis of N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-Indazol-6-amine involves specific chemical transformations that have been documented in chemical literature. One established synthetic pathway begins with N-(4-chloro-2-pyrimidinyl)-2,3-dimethyl-2H-Indazol-6-amine as a precursor . This starting material undergoes N-methylation using iodomethane as the methylating agent to introduce the methyl group at the amine nitrogen, resulting in the formation of the target compound .

This synthetic approach represents a straightforward alkylation reaction that transforms a secondary amine into a tertiary amine. The reaction likely proceeds under basic conditions to facilitate the deprotonation of the secondary amine, enhancing its nucleophilicity toward the methylating agent. The specificity of this transformation is critical for the compound's eventual application in pharmaceutical synthesis chains, where precise structural control is essential.

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The primary significance of N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-Indazol-6-amine lies in its function as a key intermediate in pharmaceutical synthesis. Specifically, it serves as a precursor in the synthesis of 5-((2-((2,3-Dimethyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-4-yl)amino)-2-methylbenzenesulfonamide Hydrochloride, designated as D474433 . This synthetic pathway demonstrates the compound's utility in constructing more complex molecular structures through selective chemical transformations.

The reactive sites within N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-Indazol-6-amine, particularly the chlorine-substituted pyrimidine ring, enable subsequent nucleophilic substitution reactions that are essential for building the target molecules in pharmaceutical synthesis. This reactivity pattern makes the compound valuable in multi-step synthetic sequences where controlled, selective transformations are required.

Significance in Pharmaceutical Quality Control

The identification and characterization of N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-Indazol-6-amine as a synthetic intermediate related to Pazopanib impurities highlights its importance in pharmaceutical quality control processes. Regulatory frameworks for pharmaceuticals require rigorous monitoring and control of impurities in drug substances and products. Understanding the synthetic pathways that can lead to specific impurities, including those involving N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-Indazol-6-amine, enables pharmaceutical manufacturers to implement appropriate control strategies.

Research Context and Relevance

Associated Research Literature

Comparative Analysis

Structural Isomers and Related Compounds

An important consideration in the chemistry of N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-Indazol-6-amine is its relationship to structural isomers and similar compounds. The search results indicate the existence of a related compound, N-(2-chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-Indazol-6-amine (CAS: 444731-75-3), which differs in the positioning of the chlorine substituent on the pyrimidine ring . This isomeric relationship highlights the importance of precise structural characterization and unambiguous identification in pharmaceutical chemistry.

Table 2: Comparison of Structural Isomers

| Compound | CAS Number | Key Structural Feature |

|---|---|---|

| N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-Indazol-6-amine | 1252927-45-9 | Chlorine at position 4 of pyrimidine ring |

| N-(2-chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-Indazol-6-amine | 444731-75-3 | Chlorine at position 2 of pyrimidine ring |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume